molecular formula C17H18N4O4 B608608 (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol CAS No. 2040291-27-6

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol

Cat. No. B608608
M. Wt: 342.36
InChI Key: WWOOWAHTEXIWBO-QFRSUPTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LLY-283 is an inhibitor of protein arginine methyltransferase 5 (PRMT5;  IC50 = 22 nM). It is selective for PRMT5 over a panel of methyltransferases, including PRMT4, -6, and -7 at 1 μM. It reduces symmetric demethylation of SmBB' in MCF-7 cells (IC50 = 25 nM) and inhibits proliferation of various breast, gastric, hematological, lung, skin, and ovarian cancer cell lines (IC50s = 3-30 nM). LLY-283 (20 mg/kg) inhibits tumor growth in an A375 mouse xenograft model. It also disrupts alternative splicing events in, and inhibits proliferation and self-renewal of, patient-derived glioblastoma stem cells and increases survival in an orthotopic patient-derived xenograft (PDX) mouse model. See the Structural Genomics Consortium (SGC) website for more information.
LLY-283 is a potent and selective SAM-competitive chemical probe for PRMT5 (protein arginine methyltransferase 5).

Scientific Research Applications

Synthesis and Design

  • Design and Synthesis of Novel Dinucleotide Analogs : This compound has been used in the synthesis of dinucleotide analogs, showing the versatility of the molecule in creating new biologically relevant structures (Valiyev, Abbasov, Liu, & Tsai, 2010).

  • Development of Antiviral Agents : It serves as a key component in the synthesis of compounds with potent inhibitory activity against dengue virus, demonstrating its potential in antiviral drug development (Chen et al., 2010).

Anticancer Research

  • Synthesis of Anticancer Agents : The compound is instrumental in creating new pyrazolopyrimidines derivatives, which have shown anticancer and anti-5-lipoxygenase activities, highlighting its role in cancer research (Rahmouni et al., 2016).

  • Dual Inhibitors of Cancer-Related Enzymes : It has been used to synthesize compounds that inhibit both dihydrofolate reductase and thymidylate synthase, offering a dual approach to targeting cancer (Gangjee, Lin, Kisliuk, & McGuire, 2005).

Glycosidase Inhibition

  • Glycosidase Inhibitors for Cancer and Other Diseases : Derivatives of this compound are found to be selective α-mannosidase inhibitors, showing potential in treating various diseases, including cancer (Popowycz et al., 2001).

  • Functionalized Derivatives in Tumor Growth Inhibition : It's used in the synthesis of functionalized pyrrolidines, which inhibit human tumor cell growth, marking its importance in oncology research (Fiaux et al., 2005).

Diverse Biological Activities

  • Antioxidant and Antimicrobial Agents : Synthesized substituted chromene compounds derived from this molecule have shown potential analgesic, anticonvulsant, antioxidant, and antimicrobial activities, indicating its broad biological applications (Abdelwahab & Fekry, 2022).

  • Nonclassical Antifolate Inhibitors : This compound has been used in the synthesis of nonclassical antifolate inhibitors of thymidylate synthase, suggesting its use in creating novel therapeutics (Gangjee et al., 1996).

  • Glycosidase Inhibitory Activities : Its derivatives are studied for inhibitory activities toward glycosidases, potentially impacting the treatment of diseases related to glycoside metabolism (Popowycz et al., 2004).

properties

IUPAC Name

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c18-15-10-6-7-21(16(10)20-8-19-15)17-13(24)12(23)14(25-17)11(22)9-4-2-1-3-5-9/h1-8,11-14,17,22-24H,(H2,18,19,20)/t11-,12+,13-,14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOOWAHTEXIWBO-QFRSUPTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol
Reactant of Route 2
Reactant of Route 2
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol
Reactant of Route 3
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol
Reactant of Route 4
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol
Reactant of Route 5
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol
Reactant of Route 6
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol

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